molecular formula C19H15NO6S2 B2827194 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid CAS No. 853903-80-7

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid

Cat. No.: B2827194
CAS No.: 853903-80-7
M. Wt: 417.45
InChI Key: STCBGADZKBEIDQ-PXNMLYILSA-N
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Description

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazolidinone ring. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.

    Aldol Condensation: The next step involves the aldol condensation of the thiazolidinone intermediate with 2-hydroxybenzoic acid. This step is typically performed in the presence of a base such as sodium hydroxide.

    Cyclization and Finalization: The final step involves cyclization and purification of the product, which may require recrystallization from suitable solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, thiazolidinone derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Their ability to interact with biological targets makes them valuable in drug discovery and development.

Medicine

In medicine, research is ongoing to explore the therapeutic potential of this compound. Its anti-inflammatory and anticancer properties are of particular interest, with studies focusing on its mechanism of action and efficacy in preclinical models.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.

    3,4-dimethoxyphenyl derivatives: Compounds with this moiety often show enhanced bioactivity due to the presence of methoxy groups.

Uniqueness

What sets 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid apart is its combination of structural features, which confer unique reactivity and biological activity. The presence of both the thiazolidinone ring and the 3,4-dimethoxyphenyl group allows for diverse interactions with biological targets, making it a compound of significant interest in various fields of research.

Biological Activity

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound that belongs to the thiazolidinone family. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The structure of the compound includes:

  • A thiazolidinone ring
  • A benzoic acid moiety
  • A dimethoxyphenyl group

Molecular Formula : C22H20N2O6S2
IUPAC Name : 4-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, leading to alterations in cellular pathways. The following mechanisms have been proposed:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties by disrupting microbial cell wall synthesis or function.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Antibacterial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study on related thiazolidinone compounds indicated comparable effectiveness to standard antibiotics like norfloxacin and chloramphenicol .

Antifungal Activity

The compound has also shown antifungal properties against strains such as Candida albicans and Aspergillus niger. The mechanism likely involves the inhibition of fungal cell growth and reproduction .

Anticancer Activity

In vitro studies have indicated that certain thiazolidinone derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds similar to this compound have been shown to trigger apoptosis in leukemia cells .

Data Table: Biological Activities

Activity Tested Strains/Cells Results Reference
AntibacterialStaphylococcus aureusEffective against strains; comparable to standard antibiotics
Escherichia coliSignificant inhibition observed
AntifungalCandida albicansInhibition of growth at low concentrations
Aspergillus nigerEffective against multiple strains
AnticancerHuman leukemia cellsInduction of apoptosis observed

Case Studies

  • Study on Antibacterial Properties : A series of 4-thiazolidinone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited higher antibacterial activity than traditional antibiotics .
  • Evaluation of Antifungal Efficacy : Research conducted on thiazolidinone compounds highlighted their potential as antifungal agents, with specific compounds showing high efficacy against plant pathogenic fungi .

Properties

IUPAC Name

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6S2/c1-25-14-6-3-10(7-15(14)26-2)8-16-17(22)20(19(27)28-16)11-4-5-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCBGADZKBEIDQ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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